

Interpreting the Certificate of Analysis for Acenocoumarol-d4: A Technical Guide

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Compound of Interest

Compound Name: Acenocoumarol-d4

Cat. No.: B8210038

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for **Acenocoumarol-d4**, a deuterated internal standard crucial for the quantitative analysis of the anticoagulant drug Acenocoumarol. This document will detail the key analytical tests performed, the methodologies employed, and how to understand the resulting data.

Understanding the Role of Acenocoumarol-d4

Acenocoumarol-d4 is a stable isotope-labeled version of Acenocoumarol, where four hydrogen atoms on the nitrophenyl ring have been replaced with deuterium. It is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Acenocoumarol in biological matrices like plasma and serum. Its chemical identity to the analyte of interest, with a different mass, allows for correction of variability during sample preparation and analysis.

Key Quantitative Data on a Certificate of Analysis

A typical Certificate of Analysis for **Acenocoumarol-d4** will present several key quantitative parameters. The following tables summarize the essential information and provide representative specifications.

Table 1: General Information and Physicochemical Properties

| Parameter | Specification |
|-------------------|--|
| Compound Name | Acenocoumarol-d4 |
| Synonyms | (±)-Acenocoumarin-d4, (±)-Nicoumalone-d4, 4-hydroxy-3-(1-(4-nitrophenyl-2,3,5,6-d4)-3-oxobutyl)-2H-chromen-2-one |
| CAS Number | 2937878-24-3[1] |
| Molecular Formula | C ₁₉ H ₁₁ D ₄ NO ₆ [2] |
| Molecular Weight | 357.36 g/mol [2] |
| Appearance | White to off-white or yellowish solid[2][3] |
| Solubility | Soluble in DMSO and Acetonitrile[1][4] |

Table 2: Quality Control and Purity Specifications

| Test | Method | Specification |
|-------------------|---|-----------------------------------|
| Chemical Purity | HPLC-UV | ≥ 98.0% |
| Isotopic Purity | LC-MS | ≥ 99% deuterated forms (d1-d4)[1] |
| Identity | ¹ H-NMR, ¹³ C-NMR, MS | Conforms to structure |
| Residual Solvents | GC-HS | Meets USP <467> requirements |

Detailed Experimental Protocols

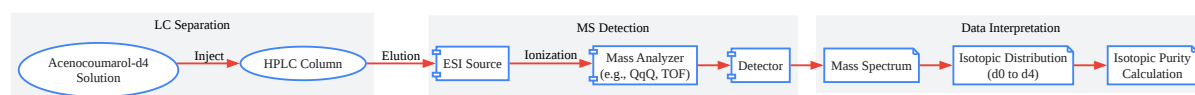
The accuracy and reliability of the data presented on a CoA are underpinned by robust analytical methodologies. This section details the typical experimental protocols used to certify a batch of **Acenocoumarol-d4**.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with UV detection is a standard method for assessing the chemical purity of **Acenocoumarol-d4**. This technique separates the main compound from any impurities.

Methodology:

- Instrument: A standard HPLC system equipped with a UV-Vis detector.
- Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
- Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase could be a 50:50 (v/v) mixture of water (pH adjusted to 3.0 with phosphoric acid) and acetonitrile.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection at a wavelength of 283 nm or 280 nm is suitable for Acenocoumarol.
- Injection Volume: 10-20 µL.
- Quantification: The purity is determined by calculating the peak area of **Acenocoumarol-d4** as a percentage of the total peak area of all components in the chromatogram.



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